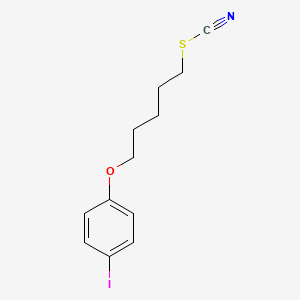

5-(4-iodophenoxy)pentyl thiocyanate

Beschreibung

5-(4-Iodophenoxy)pentyl thiocyanate is a thiocyanate derivative characterized by a pentyl chain bearing a 4-iodophenoxy group and a terminal thiocyanate (-SCN) moiety. Structurally, it consists of a para-iodinated phenoxy ring connected via an oxygen atom to a five-carbon aliphatic chain, terminated by the electrophilic thiocyanate group.

Eigenschaften

IUPAC Name |

5-(4-iodophenoxy)pentyl thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZAIJGEVZXVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCSC#N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenoxy)pentyl thiocyanate typically involves the reaction of 5-(4-iodophenoxy)pentyl alcohol with thiocyanate reagents. One common method is to react the alcohol with thiophosgene or phenyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylbenzene, under nitrogen protection to prevent oxidation .

Industrial Production Methods

Industrial production of thiocyanates, including 5-(4-iodophenoxy)pentyl thiocyanate, often involves the use of safer and more cost-effective reagents. For instance, the reaction of amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO is a common method . This method is preferred due to its lower toxicity and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-iodophenoxy)pentyl thiocyanate can undergo various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles.

Oxidation and Reduction: The iodophenoxy group can participate in redox reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products

Substitution: Products include azides or nitriles.

Oxidation: Products include iodophenoxy acids or alcohols.

Coupling: Products include biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-(4-iodophenoxy)pentyl thiocyanate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry:

Bioconjugation: Used in the modification of biomolecules for research purposes.

Wirkmechanismus

The mechanism of action of 5-(4-iodophenoxy)pentyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the function of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Data

Key Observations :

- The iodophenoxy group in the target compound significantly increases molecular weight compared to simpler thiocyanates like 4-methylbenzyl thiocyanate.

- Heterocyclic analogs (e.g., 7f, 7j) exhibit higher molecular weights due to fused aromatic systems and additional functional groups (e.g., carbonyls).

Physical Properties

Key Observations :

- Bulky substituents (e.g., heterocycles in 7f) correlate with higher melting points due to increased rigidity and intermolecular interactions.

- The target compound’s melting point is unreported, but its linear pentyl chain may reduce rigidity compared to fused-ring analogs like 7f.

Spectroscopic Characteristics

Table 3: Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data

Key Observations :

- Aromatic protons in iodophenoxy derivatives may experience deshielding due to the electron-withdrawing iodine, shifting signals upfield compared to non-halogenated analogs.

Reactivity and Functional Group Behavior

- Thiocyanate Reactivity: The -SCN group in all compounds participates in nucleophilic substitutions or cycloadditions. The target compound’s iodine may further activate the phenoxy group for electrophilic reactions.

- Halogen Effects : The iodine atom in the target compound could enhance stability via halogen bonding, contrasting with methyl or acetyl substituents in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.